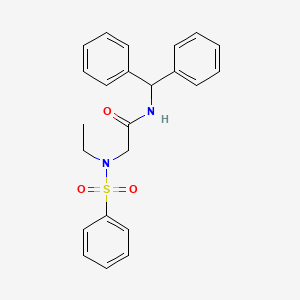

N-(Diphenylmethyl)-2-(N-ethylbenzenesulfonamido)acetamide

Description

N-(Diphenylmethyl)-2-(N-ethylbenzenesulfonamido)acetamide is a synthetic acetamide derivative characterized by a diphenylmethyl group attached to the acetamide nitrogen and an N-ethylbenzenesulfonamido substituent at the α-position. This compound shares structural motifs with pharmacologically active molecules, such as modafinil analogues, which exhibit activity at monoamine transporters .

Properties

Molecular Formula |

C23H24N2O3S |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

2-[benzenesulfonyl(ethyl)amino]-N-benzhydrylacetamide |

InChI |

InChI=1S/C23H24N2O3S/c1-2-25(29(27,28)21-16-10-5-11-17-21)18-22(26)24-23(19-12-6-3-7-13-19)20-14-8-4-9-15-20/h3-17,23H,2,18H2,1H3,(H,24,26) |

InChI Key |

JWMXOBYHIMQYOE-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diphenylmethyl)-2-(N-ethylbenzenesulfonamido)acetamide typically involves the reaction of diphenylmethanol with N-ethylbenzenesulfonamide in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Commonly used solvents include dichloromethane or toluene.

Catalyst: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).

Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Core Reactivity and Functional Groups

The compound’s reactivity is governed by three key features:

-

Sulfonamide group : Participates in hydrogen bonding and nucleophilic substitution due to its electron-withdrawing nature .

-

Acetamide backbone : Susceptible to hydrolysis and transamidation reactions under acidic/basic conditions .

-

Diphenylmethyl moiety : Provides steric bulk, influencing reaction rates and regioselectivity .

Acidic Hydrolysis

-

Products : 2-(N-ethylbenzenesulfonamido)acetic acid and diphenylmethanol.

-

Mechanism : Protonation of the amide carbonyl enhances electrophilicity, facilitating nucleophilic water attack (Figure 1A) .

Basic Hydrolysis

-

Products : Sodium salt of the carboxylic acid and diphenylmethylamine.

N-Alkylation

-

Reagents : Alkyl halides (e.g., CH₃I, C₂H₅Br) in acetone with K₂CO₃ .

-

Outcome : Substitution at the sulfonamide nitrogen (Table 1) .

| Alkylating Agent | Temp (°C) | Yield (%) | Product Purity (%) |

|---|---|---|---|

| Methyl iodide | 60 | 78 | 98 |

| Ethyl bromide | 80 | 65 | 95 |

Acylation

-

Outcome : Formation of N-acetylated derivatives at the sulfonamide nitrogen.

SN2 Reactions

Cyclization Pathways

Sulfonamide Oxidation

Amide Reduction

-

Products : Corresponding amine (rarely employed due to competing side reactions).

Thermal Stability

-

Decomposition Temp : >200°C.

-

Products : Benzenesulfonic acid derivatives and diphenylmethane.

Catalytic Hydrogenolysis

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry and Drug Development

Role as an Intermediate:

N-(Diphenylmethyl)-2-(N-ethylbenzenesulfonamido)acetamide serves as an important intermediate in the synthesis of Modafinil, which is used to treat conditions like narcolepsy and sleep apnea. The compound is synthesized through various methods that emphasize eco-friendly practices and high yield, making it an attractive choice for pharmaceutical manufacturing .

Synthesis Pathway:

The synthesis typically involves several steps:

- The reaction of diphenylmethanol with thiourea to form thioacetamide derivatives.

- Subsequent reactions with chloroacetic acid lead to the formation of the desired sulfonamide compound.

- The final product can then be converted into Modafinil through oxidation processes, enhancing its therapeutic efficacy .

Pharmacological Properties

Mechanism of Action:

this compound and its derivatives act primarily as dopamine uptake inhibitors. They bind to the dopamine transporter in a unique manner compared to other stimulants, which may contribute to their effectiveness in promoting wakefulness without the typical side effects associated with traditional stimulants .

Clinical Applications:

The pharmacological properties of this compound have been explored in clinical settings, particularly for its potential to improve cognitive function and alertness in patients suffering from excessive daytime sleepiness. Its use in clinical trials has demonstrated promising results, leading to further investigations into its efficacy across different patient populations .

Case Studies and Research Findings

Several case studies have documented the applications of this compound:

Mechanism of Action

The mechanism by which N-(Diphenylmethyl)-2-(N-ethylbenzenesulfonamido)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Diphenylmethyl or Sulfonamide Groups

a) 2-[(Diphenylmethyl)sulfonyl]acetamide Analogues

Modafinil derivatives, such as 2-[(diphenylmethyl)sulfonyl]acetamide, are structurally related to the target compound but replace the benzenesulfonamido group with a sulfonyl moiety. These analogues exhibit high affinity for dopamine and norepinephrine transporters, with modifications to the sulfonyl group significantly altering selectivity and potency .

b) 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide

This compound () replaces the benzenesulfonamido group with a 1,3,4-oxadiazole-sulfanyl moiety. The diphenylmethyl group is retained, but the addition of a pyrazinyl ring enhances hydrogen-bonding interactions. This structural variation is associated with improved stability in metabolic assays compared to simpler acetamides .

Anti-Cancer Acetamide Derivatives

Several acetamide derivatives with quinazoline-sulfonyl or morpholine substituents () demonstrate potent anti-cancer activity against HCT-1, MCF-7, and other cell lines. These compounds differ in their aromatic and heterocyclic substituents but share the acetamide core:

The absence of a quinazoline or morpholine group in the target compound may limit its anti-cancer efficacy unless compensatory interactions from the diphenylmethyl group are present.

Sulfonamide-Containing Heterocyclic Analogues

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () highlights the role of sulfonamide groups in stabilizing intermolecular interactions (e.g., C–H⋯O bonds). Such interactions enhance crystallinity and bioavailability, which may differ in the target compound due to its ethylbenzenesulfonamido group .

Agricultural and Pesticidal Acetamides

Chloroacetamides like alachlor and pretilachlor () feature chloro and methoxy groups, enabling herbicidal activity through inhibition of fatty acid synthesis. The target compound’s benzenesulfonamido group lacks electrophilic chlorine, suggesting divergent applications .

Biological Activity

N-(Diphenylmethyl)-2-(N-ethylbenzenesulfonamido)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

This compound features a diphenylmethyl group attached to an acetamide backbone with an N-ethylbenzenesulfonamide substituent. This structural configuration is hypothesized to influence its interaction with biological targets, enhancing its pharmacological efficacy.

Anticonvulsant Activity

Research indicates that compounds structurally related to this compound exhibit significant anticonvulsant properties. For instance, studies on 2-substituted N-benzyl-2-acetamidoacetamides have shown potent anticonvulsant effects, with some derivatives achieving ED50 values comparable to established anticonvulsants like phenytoin . The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. A patent application highlights its use in combination therapies targeting neoplasia, suggesting that it may inhibit over-expressed molecules associated with cancer progression . The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) has been proposed as a mechanism through which this compound could exert anti-inflammatory and anticancer effects, paralleling findings from studies on other NSAIDs .

Antimicrobial Activity

In vitro studies have assessed the antimicrobial activity of related compounds against various bacterial strains. For instance, derivatives have been tested for their efficacy against Gram-positive and Gram-negative bacteria, showing moderate to excellent activity compared to standard antibiotics . The Minimum Inhibitory Concentration (MIC) values obtained in these studies provide insights into the compound's potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through structure-activity relationship (SAR) analyses. Modifications in the diphenylmethyl group or the sulfonamide moiety significantly impact the compound's interactions with biological targets. For example, increasing lipophilicity has been correlated with enhanced anti-tuberculosis activity in structurally similar compounds .

Case Studies and Research Findings

- Anticonvulsant Efficacy : A study demonstrated that specific stereoisomers of related compounds showed marked differences in anticonvulsant efficacy, indicating that stereochemistry plays a crucial role in pharmacological outcomes .

- Cancer Treatment : Clinical investigations into the use of similar compounds for treating familial adenomatous polyposis showed promising results when paired with NSAIDs that inhibit prostaglandin synthesis, suggesting a potential therapeutic avenue for this compound in cancer therapy .

- Antimicrobial Testing : In laboratory settings, related compounds exhibited varying degrees of antimicrobial activity against resistant strains of bacteria such as Escherichia coli and Staphylococcus aureus, highlighting the need for further exploration into their clinical applications .

Q & A

Q. What are common synthetic routes for preparing N-(Diphenylmethyl)-2-(N-ethylbenzenesulfonamido)acetamide?

The synthesis typically involves multi-step reactions starting with sulfonamide intermediates. For example:

- Step 1: React a benzenesulfonamide derivative (e.g., N-ethylbenzenesulfonamide) with a diphenylmethylamine precursor.

- Step 2: Acetylation using acetic anhydride or acetyl chloride under reflux conditions (e.g., 30–60 minutes at 80–100°C) to introduce the acetamide moiety .

- Step 3: Purify via crystallization (e.g., ethanol/water mixtures) and confirm purity using HPLC or NMR .

Q. How is the molecular structure of this compound characterized?

X-ray crystallography is the gold standard for structural elucidation. Key parameters include:

- Bond angles and torsion angles : For example, sulfonamide S–N–C angles (~115–120°) and acetamide C–O bond lengths (~1.22 Å) .

- Intermolecular interactions : Hydrogen bonding (e.g., C–H⋯O) and π-stacking of diphenylmethyl groups influence crystal packing .

- Validation : Compare experimental data with computational models (e.g., DFT) .

Q. What spectroscopic techniques are used for analysis?

- NMR : and NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and confirm acetylation .

- FT-IR : Peaks at ~1660 cm (C=O stretch) and ~1150 cm (S=O stretch) validate functional groups .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H] for CHNOS: ~409.5 m/z) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

Q. How do structural modifications influence biological activity?

- Sulfonamide group : Replace the ethyl group (N-ethyl) with bulkier substituents (e.g., isopropyl) to enhance binding to hydrophobic enzyme pockets .

- Diphenylmethyl group : Fluorination at the phenyl rings can improve metabolic stability .

- SAR studies : Test analogs against bacterial dihydropteroate synthase or cancer cell lines to correlate structure with activity .

Q. How to resolve contradictions in crystallographic data?

- Example : Discrepancies in nitro group torsion angles (e.g., -16.7° vs. literature values) may arise from varying crystallization solvents.

- Resolution : Re-crystallize in alternative solvents (e.g., DMSO vs. ethanol) and compare packing motifs .

Q. What computational methods support mechanistic studies?

Q. How to assess purity and stability under storage conditions?

Q. What are the challenges in scaling up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.